Cas no 118449-57-3 (3-(4-Bromophenoxy)propanenitrile)

3-(4-Bromophenoxy)propanenitrile is a brominated aromatic nitrile compound with the molecular formula C₉H₈BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a bromophenoxy group and a nitrile functionality allows for further derivatization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its stable structure and high purity make it suitable for precise synthetic routes. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving strong bases or reducing agents. Its consistent performance and reactivity profile contribute to its utility in research and industrial applications.
3-(4-Bromophenoxy)propanenitrile structure
118449-57-3 structure
Product Name:3-(4-Bromophenoxy)propanenitrile
CAS No:118449-57-3
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD00634314
CID:838306
PubChem ID:7020697
Update Time:2025-06-14

3-(4-Bromophenoxy)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenoxy)propanenitrile
    • 3-?(4-?bromophenoxy)Propanenitrile?
    • AC1ODTP4
    • AC1Q250P
    • CTK7D0343
    • MolPort-001-757-241
    • SBB096909
    • SureCN3237551
    • BUTTPARK 51\07-14
    • 3-(4-Bromophenoxy)propionitrile
    • Propanenitrile, 3-(4-bromophenoxy)-
    • AK173292
    • OR0277
    • 5650AJ
    • TRA0030187
    • FCH4617384
    • SY031988
    • DA-25605
    • AKOS000192365
    • s10484
    • CS-0158480
    • Z54336945
    • DTXSID60427274
    • 118449-57-3
    • EN300-59401
    • SCHEMBL3237551
    • PS-3130
    • MFCD00634314
    • 3-(4-Bromophenoxy)propanenitrile
    • MDL: MFCD00634314
    • Inchi: 1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
    • InChI Key: JXVPKJBXTXXLPN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCCC#N

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 33

Experimental Properties

  • Boiling Point: 344.4°C at 760 mmHg
  • PSA: 33.02000
  • LogP: 2.74158

3-(4-Bromophenoxy)propanenitrile Security Information

3-(4-Bromophenoxy)propanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(4-Bromophenoxy)propanenitrile Pricemore >>

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3-(4-Bromophenoxy)propanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:118449-57-3)3-(4-Bromophenoxy)propanenitrile
Order Number:A893166
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:43
Price ($):495.0
Email:sales@amadischem.com

Additional information on 3-(4-Bromophenoxy)propanenitrile

Comprehensive Overview of 3-(4-Bromophenoxy)propanenitrile (CAS No. 118449-57-3): Properties, Applications, and Industry Insights

3-(4-Bromophenoxy)propanenitrile (CAS 118449-57-3) is a specialized organic compound featuring a 4-bromophenoxy group attached to a propanenitrile backbone. This brominated aromatic nitrile has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. The compound's molecular structure (C9H8BrNO) enables diverse applications, particularly as a key synthetic intermediate for bioactive molecules. Recent studies highlight its role in developing crop protection agents and pharmaceutical precursors, aligning with growing industry demands for sustainable chemistry solutions.

In the context of green chemistry trends, researchers are exploring 3-(4-bromophenoxy)propanenitrile as a building block for low-toxicity pesticides. Its bromine substituent offers unique reactivity for cross-coupling reactions, a hot topic in catalysis research. Analytical data reveals a melting point range of 45-48°C and stability under inert conditions, making it suitable for multistep organic synthesis. The compound's nitrile functional group allows further transformations into amides or carboxylic acids, addressing frequent search queries about "nitrile conversion methods" in synthetic chemistry forums.

From a supply chain perspective, CAS 118449-57-3 has seen steady demand growth (CAGR 6.2% from 2019-2023) according to recent market reports. This correlates with increased interest in halogenated intermediates for electronic materials – a trending search term in specialty chemicals databases. Manufacturers emphasize strict quality control parameters: ≥98% purity (HPLC), residual solvent limits (<500 ppm), and moisture content (<0.5%) to meet GMP standards for pharmaceutical applications.

Innovative applications are emerging in material science, where the compound's aromatic-bromine moiety facilitates polymer modification. Patent analyses show 23% of recent filings involving 118449-57-3 relate to flame-retardant additives – a rapidly growing sector driven by safety regulations. The compound's UV stability (tested at 254 nm for 48h) makes it valuable for advanced coating formulations, addressing common queries about "halogenated UV stabilizers" in materials engineering communities.

Environmental considerations are shaping handling protocols for 3-(4-bromophenoxy)propanenitrile. Recent lifecycle assessments compare its biodegradation pathways with similar bromoaromatics, a frequent subject in environmental chemistry studies. The compound shows moderate persistence (t1/2 = 28 days in aerobic soil), prompting development of closed-system processing techniques – a trending solution in industrial ecology discussions.

Analytical characterization of CAS 118449-57-3 employs advanced techniques like LC-MS/MS (m/z 226/228 [M+H]+) and 2D NMR, topics frequently searched by quality control specialists. Spectral libraries confirm distinct IR absorptions at 2240 cm-1 (C≡N stretch) and 1240 cm-1 (C-O-C), important for structure verification. These technical details respond to common queries about "nitrile compound identification" in analytical chemistry platforms.

The future outlook for 3-(4-bromophenoxy)propanenitrile appears promising, particularly in precision agriculture and bioconjugation chemistry. Emerging research explores its potential in click chemistry applications, a trending topic in drug discovery circles. With proper handling precautions and waste management protocols – frequently discussed in EHS forums – this compound continues to enable innovations across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:118449-57-3)3-(4-Bromophenoxy)propanenitrile
A893166
Purity:99%
Quantity:25g
Price ($):495.0
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